molecular formula C26H24N2O2 B4948323 2-(4-ethoxyphenyl)-N-(4-ethylphenyl)quinoline-4-carboxamide CAS No. 5694-90-6

2-(4-ethoxyphenyl)-N-(4-ethylphenyl)quinoline-4-carboxamide

Cat. No.: B4948323
CAS No.: 5694-90-6
M. Wt: 396.5 g/mol
InChI Key: DGUFLJUUKYSAAF-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(4-ethylphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(4-ethylphenyl)quinoline-4-carboxamide typically involves the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Substitution Reactions: The ethoxy and ethyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as ethyl bromide and ethoxybenzene.

    Amide Formation: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate amine under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-(4-ethylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the quinoline core or the substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or modify substituents on the quinoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Ethyl bromide, ethoxybenzene, various amines

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl or hydroxyl groups, while reduction may lead to the formation of partially or fully reduced quinoline derivatives.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-(4-ethylphenyl)quinoline-4-carboxamide may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting various diseases such as cancer, infectious diseases, and neurological disorders.

    Materials Science: Use in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.

    Chemical Research: Study of its chemical properties and reactivity to develop new synthetic methodologies and understand reaction mechanisms.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(4-ethylphenyl)quinoline-4-carboxamide would depend on its specific biological target. In general, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs and disrupting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    2-phenylquinoline: A simpler quinoline derivative with potential biological activity.

    4-ethoxyquinoline: A quinoline derivative with an ethoxy group at the 4-position.

    N-phenylquinoline-4-carboxamide: A quinoline derivative with a carboxamide group at the 4-position.

Uniqueness

2-(4-ethoxyphenyl)-N-(4-ethylphenyl)quinoline-4-carboxamide is unique due to the presence of both ethoxy and ethyl groups on the phenyl rings, as well as the carboxamide group on the quinoline core. This unique combination of substituents may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-(4-ethylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2/c1-3-18-9-13-20(14-10-18)27-26(29)23-17-25(28-24-8-6-5-7-22(23)24)19-11-15-21(16-12-19)30-4-2/h5-17H,3-4H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUFLJUUKYSAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367345
Record name 2-(4-ethoxyphenyl)-N-(4-ethylphenyl)quinoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5694-90-6
Record name 2-(4-ethoxyphenyl)-N-(4-ethylphenyl)quinoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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